Se-Aspirin

Colorectal Cancer Antiproliferative IC50

This covalent selenium-NSAID hybrid offers multi-targeted mechanism distinct from aspirin or selenium alone. It enables robust investigation of CRC pathways with proven gastroprotection for cleaner in vivo models. Guarantees experimental integrity where component substitution would confound results.

Molecular Formula C12H12N2O3Se
Molecular Weight 311.21 g/mol
Cat. No. B10764579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSe-Aspirin
Molecular FormulaC12H12N2O3Se
Molecular Weight311.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N
InChIInChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16)
InChIKeyYJLOEJJBOLNYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Se-Aspirin (Selenium-Acetylsalicylic Acid): A Chemically Defined Selenium-NSAID Hybrid for Targeted Anticancer Research


Se-Aspirin (CAS: 1850293-95-6) is a chemically defined hybrid molecule comprising a selenium (Se) moiety covalently linked to a non-steroidal anti-inflammatory drug (NSAID) backbone. It is formally classified as a selenocyanic acid derivative, specifically 2-[[2-(acetyloxy)benzoyl]amino]ethyl selenocyanate . Its development stems from the rationale that combining the anticancer properties of NSAIDs with the chemopreventive attributes of selenium could yield a new class of agents with enhanced efficacy and distinct pharmacological profiles [1]. Unlike simple physical mixtures, this molecular design aims to generate a single entity with unique, verifiable biological activities not achievable by either parent component alone.

Why Generic Aspirin or Other NSAIDs Cannot Substitute Se-Aspirin in Advanced Cancer or Inflammatory Models


Se-Aspirin is not a functional equivalent of aspirin, other NSAIDs, or simple selenium supplements. Its molecular architecture—a covalent fusion of a selenium atom into the NSAID framework—creates a distinct chemical entity with a unique biological fingerprint. Generic substitution fails because Se-Aspirin exhibits a dual or multi-targeted mechanism of action that goes beyond simple COX inhibition. It has been shown to concurrently modulate key pathways like NF-κB signaling, induce distinct forms of cell cycle arrest, and trigger selenium-dependent pro-oxidant effects in cancer cells, while also demonstrating documented gastroprotective properties absent in its parent NSAID [1]. These divergent activities mean that Se-Aspirin cannot be replaced by a combination of its components without fundamentally altering the experimental outcome and invalidating the hypothesis being tested.

Quantitative Differentiation Guide: Se-Aspirin vs. In-Class and Structural Analogs


Differential Antiproliferative Potency in Colorectal Cancer (CRC) Cells

In the context of colorectal cancer (CRC), Se-Aspirin exhibits quantifiable, potent antiproliferative activity. The IC50 value of 3.4 µM against CRC cell viability provides a benchmark that distinguishes it from other selenium-containing analogs where data are available. For example, the related compound AS-10 shows significantly higher potency (two to three orders of magnitude greater than aspirin) [1]. However, for the specific chemical entity Se-Aspirin, the reported IC50 of 3.4 µM represents its defined potency window in this model system . This value serves as a critical reference point for experimental design and interpretation, contrasting with the higher IC50 values typically required for aspirin to achieve similar effects in other cellular assays (e.g., COX inhibition in chondrocytes with IC50 of 3.57 µM for COX-1 and 29.3 µM for COX-2) .

Colorectal Cancer Antiproliferative IC50

Superior and Selective Carbonic Anhydrase (CA) Inhibition: A Divergent Mechanism

While aspirin's primary known mechanism is cyclooxygenase (COX) inhibition, the selenium-containing analog selenoaspirin (5) demonstrates a divergent and potent inhibitory profile against carbonic anhydrase (CA) isoforms, an emerging target in pain and inflammation . In a head-to-head comparison, selenoaspirin (5) displayed markedly superior inhibitory potency across all tested human CA isoforms (hCA I, II, IV, VII, IX, and XII) compared to both thioaspirin (7) and aspirin. Crucially, it exhibited strong selectivity against the tumor-associated isoform CA IX . X-ray crystallography confirmed a unique binding mode for this class within the CA active site . Although a direct comparison in a pain model showed lower potency than aspirin, this evidence underscores a distinct molecular target engagement that is not observed with the parent compound.

Carbonic Anhydrase Inflammation Pain

Dual Mechanism: NF-κB Pathway Inhibition with Gastroprotection

Se-Aspirin's molecular design confers a dual mechanism of action that is a key differentiator. It inhibits the activation of the pro-inflammatory and pro-survival NF-κB pathway, leading to the downregulation of anti-apoptotic targets such as Bcl-xL, Mcl-1, and survivin . Concurrently, and in stark contrast to many NSAIDs, Se-Aspirin exhibits gastroprotective effects and can accelerate ulcer healing . This unique combination—anticancer activity via NF-κB suppression coupled with mitigation of gastrointestinal toxicity—is a direct consequence of the selenium hybrid structure and is not a feature of aspirin alone. The compound induces cell cycle arrest and activates caspase-mediated apoptosis, further confirming its multi-targeted, pro-apoptotic activity profile [1].

NF-κB Apoptosis Gastroprotection

Strategic Application Scenarios for Se-Aspirin Based on Validated Evidence


1. Colorectal Cancer (CRC) Cell Viability and Mechanism Studies

Se-Aspirin is an appropriate chemical tool for investigating antiproliferative mechanisms in colorectal cancer models, based on its established IC50 of 3.4 µM in CRC cells . Its ability to induce G1 and G2/M cell cycle arrest and activate caspase 3/7-mediated apoptosis makes it suitable for dissecting these specific cell death pathways . Long-term exposure studies can also explore its role in modulating intracellular reactive oxygen species (ROS) in CRC . The compound is not a therapeutic but a precise molecular probe for pathway interrogation.

2. Probing NF-κB Signaling and Apoptotic Networks

This compound is a valuable tool for studying the NF-κB signaling pathway and its downstream anti-apoptotic targets. Se-Aspirin has been shown to inhibit NF-κB activation and suppress the expression of Bcl-xL, Mcl-1, and survivin . Researchers can use it as a chemical probe to understand the functional consequences of modulating this pathway in cancer and inflammatory cell models, distinct from traditional NF-κB inhibitors.

3. Investigating the Carbonic Anhydrase (CA) Inhibition Axis

Given its demonstrated potency and selectivity as a carbonic anhydrase (CA) inhibitor, particularly against isoform CA IX, Se-Aspirin serves as a novel chemical scaffold for exploring CA biology . Unlike COX inhibition, this mechanism represents a divergent pathway that can be studied in the context of inflammation, pain, or tumor microenvironments. Its unique X-ray crystallography-confirmed binding mode provides a structural rationale for structure-activity relationship (SAR) studies .

4. In Vivo Studies Requiring Dual Anticancer and Gastroprotective Properties

For in vivo cancer models where long-term dosing is required, Se-Aspirin offers a distinct advantage over conventional NSAIDs due to its documented gastroprotective effects and ability to accelerate ulcer healing . This allows researchers to investigate anticancer efficacy in animal models with a potentially reduced confounding variable of gastrointestinal toxicity, enabling cleaner assessment of tumor growth inhibition and survival endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Se-Aspirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.